molecular formula C22H29N5O3 B2889400 3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-27-1

3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2889400
CAS No.: 877617-27-1
M. Wt: 411.506
InChI Key: NHOBSUBZHRNHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopentyl-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H29N5O3 and its molecular weight is 411.506. The purity is usually 95%.
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Scientific Research Applications

Affinity and Binding Modes at Adenosine Receptors

Research has demonstrated the affinity and binding modes of a series of pyrimido- and tetrahydropyrazinopurinediones, including compounds similar to the one , at human and rat adenosine receptors. These compounds have been evaluated for their selectivity and potency across different adenosine receptor subtypes, with specific compounds showing high potency as A1 adenosine receptor antagonists. Docking experiments have provided insights into the expected binding modes of these compounds, highlighting small but significant structural variations that may influence binding affinities (Szymańska et al., 2016).

Analgesic Activity

Another study focused on the analgesic properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which are structurally related to the compound . These derivatives have demonstrated significant analgesic and anti-inflammatory effects in in vivo models, indicating their potential as new classes of analgesic agents. The study's findings suggest that these compounds could be further evaluated for their pharmacological properties (Zygmunt et al., 2015).

Anti-Inflammatory Activity

Substituted analogues based on the pyrimidopurinedione ring system have shown antiinflammatory activity in models of chronic inflammation, such as the adjuvant-induced arthritis rat model. These findings suggest the therapeutic potential of these compounds in treating inflammatory conditions, with certain derivatives exhibiting comparable potency to well-known anti-inflammatory drugs without the associated side effects (Kaminski et al., 1989).

Receptor Ligand Interactions

Research into 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives has shown high affinity for serotonin (5-HT1A) and alpha(1) receptors, with compounds acting as mixed ligands for these receptor sites. This highlights the potential of these compounds in the development of treatments for conditions influenced by these receptors (Jurczyk et al., 2004).

Anticancer Potential

A study on the catalysis by molecular iodine in the synthesis of 1,8-dioxo-octahydroxanthenes, including compounds with structural similarities to the one , has shown promising anti-proliferative properties against cancer cell lines. This suggests a potential application of these compounds in cancer treatment, warranting further research into their mechanism of action and therapeutic efficacy (Mulakayala et al., 2012).

Properties

IUPAC Name

9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-14(2)10-11-25-20(28)18-19(24(4)22(25)29)23-21-26(12-15(3)13-27(18)21)16-8-6-7-9-17(16)30-5/h6-9,14-15H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOBSUBZHRNHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.